molecular formula C7H9FO3 B6178896 4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2648948-83-6

4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B6178896
CAS No.: 2648948-83-6
M. Wt: 160.1
InChI Key:
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Description

4-fluoro-2-oxabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound characterized by a fluorine atom and an oxabicyclo structure

Preparation Methods

The synthesis of 4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is favored due to its ability to produce the bicyclic structure efficiently. Additionally, directed arylation using Pd-catalysis has been employed to prepare derivatives of the 7-oxabicyclo[2.2.1]heptane framework .

Chemical Reactions Analysis

4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming new bicyclic structures.

Scientific Research Applications

4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the oxabicyclo structure play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be compared with other similar compounds such as:

This compound’s unique combination of a fluorine atom and an oxabicyclo structure distinguishes it from other similar compounds, making it valuable for specific research and industrial applications.

Properties

CAS No.

2648948-83-6

Molecular Formula

C7H9FO3

Molecular Weight

160.1

Purity

95

Origin of Product

United States

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